![molecular formula C26H40O9 B15145900 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylate is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a hydroxymethyl group, and a tetracyclic core, making it an interesting subject for chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Construction of the tetracyclic core: This complex step may involve Diels-Alder reactions, intramolecular cyclizations, and other advanced organic transformations.
Final functionalization: Introduction of the hydroxymethyl and carboxylate groups through selective oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques like chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, ethers, or esters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound’s hydroxyl groups and tetracyclic core suggest potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, the compound’s unique structure may offer potential as a drug candidate. Its ability to undergo various chemical reactions could be exploited to design prodrugs or active pharmaceutical ingredients.
Industry
In industry, the compound could be used in the development of new materials. Its multiple functional groups and rigid structure make it a candidate for creating polymers or other advanced materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups and tetracyclic core allow it to bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific biological context, but it likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications.
類似化合物との比較
Similar Compounds
- [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- This compound
Uniqueness
The compound’s uniqueness lies in its combination of multiple hydroxyl groups, a hydroxymethyl group, and a tetracyclic core. This structure provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C26H40O9 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25-,26-/m1/s1 |
InChIキー |
OHCCJDCXGVSWSO-IQIRBOPHSA-N |
異性体SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
正規SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
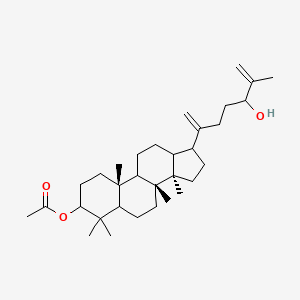
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
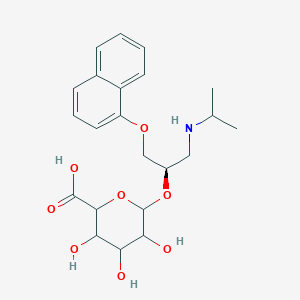
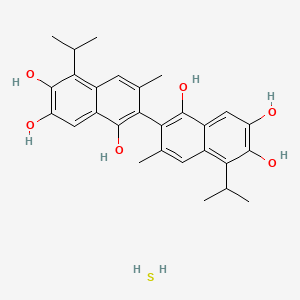
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
![[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B15145861.png)
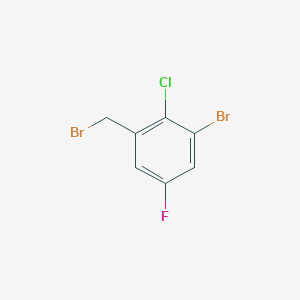
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)
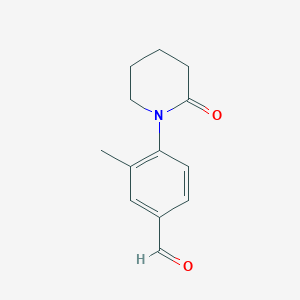
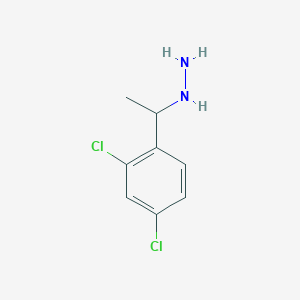
![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)
